Cytidine-13C9
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Overview
Description
Cytidine-13C9, also known as Cytosine β-D-riboside-13C9 or Cytosine-1-β-D-ribofuranoside-13C9, is a stable isotope-labeled compound of Cytidine. Cytidine is a pyrimidine nucleoside that acts as a component of RNA and is a precursor of uridine. It plays a crucial role in controlling neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cytidine-13C9 involves the incorporation of carbon-13 isotopes into the Cytidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose moiety or the cytosine base. One common method involves the use of labeled glucose or other carbohydrate sources to synthesize the labeled ribose, which is then coupled with cytosine to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the fermentation of microorganisms in the presence of labeled substrates, followed by extraction and purification of the labeled Cytidine. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: Cytidine-13C9 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction of Cytidine can lead to the formation of deoxycytidine.
Substitution: Cytidine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Uridine
Reduction: Deoxycytidine
Substitution: Various substituted cytidine derivatives.
Scientific Research Applications
Cytidine-13C9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of Cytidine in biochemical pathways.
Biology: Employed in studies of RNA synthesis and function, as well as in investigations of nucleotide metabolism.
Medicine: Utilized in research on neuropsychiatric disorders, as Cytidine plays a role in neuronal function and neurotransmitter synthesis.
Industry: Applied in the development of pharmaceuticals and diagnostic tools, particularly in the study of nucleoside analogs and their therapeutic potential
Mechanism of Action
Cytidine-13C9 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it plays a role in the synthesis and function of RNA molecules. Cytidine also influences neuronal-glial glutamate cycling, affecting neurotransmitter levels and brain function. The molecular targets of Cytidine include enzymes involved in nucleotide metabolism, such as uridine-cytidine kinase .
Comparison with Similar Compounds
Uridine: Another pyrimidine nucleoside that is a precursor of Cytidine.
Deoxycytidine: A deoxyribonucleoside analog of Cytidine.
Cytosine Arabinoside: A synthetic analog used in chemotherapy
Uniqueness: Cytidine-13C9 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed investigations of biochemical pathways and the effects of Cytidine in various biological systems .
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
UHDGCWIWMRVCDJ-VQXVKRFCSA-N |
Isomeric SMILES |
[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13CH]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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